Thiophene-2-carbaldehyde oxime is a highly functionalized heterocyclic compound characterized by a thiophene ring coupled with an oxime group at the 2-position. In industrial procurement, it is primarily valued as a high-performance, mixed-type corrosion inhibitor for aerospace aluminum alloys and mild steel in acidic environments[1]. Beyond surface protection, its unique combination of sulfur, nitrogen, and oxygen donor atoms makes it a versatile bidentate ligand in coordination chemistry and a critical precursor for synthesizing advanced active pharmaceutical ingredients, including uncharged cholinesterase reactivators capable of crossing the blood-brain barrier [2]. Its dual utility in metallurgical processing and pharmaceutical synthesis makes it a high-priority material for both industrial formulation and medicinal chemistry workflows.
Substituting Thiophene-2-carbaldehyde oxime with simple aliphatic oximes (e.g., acetone oxime) or unfunctionalized thiophene compromises both chemical coordination and surface adsorption capabilities. In corrosion inhibition, the synergistic effect of the thiophene ring's pi-electrons and sulfur heteroatom, combined with the oxime's nitrogen and oxygen atoms, is strictly required to form a stable, mixed-type protective barrier on metal surfaces [1]. Simple thiophenes lack the anchoring oxime moiety, resulting in poor adsorption, while aliphatic oximes lack the electron-rich aromatic system needed for robust metal d-orbital interactions. In pharmaceutical synthesis, the specific 2-position of the oxime group is structurally essential for generating lipophilic, uncharged thienostilbene derivatives; substituting with standard pyridinium-based oximes yields charged molecules that fail to penetrate the blood-brain barrier [2].
In 1 M HCl environments, Thiophene-2-carbaldehyde oxime functions as a highly effective mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy. Electrochemical impedance spectroscopy demonstrates that at a concentration of 10^-3 M, the compound achieves a maximum inhibition efficiency of 94.0% [1]. The adsorption follows the Al Awady, Flory-Huggins, and Temkin isotherms, confirming the formation of a robust barrier layer.
| Evidence Dimension | Corrosion inhibition efficiency on AA2024-T3 |
| Target Compound Data | 94.0% inhibition efficiency |
| Comparator Or Baseline | Uninhibited 1 M HCl baseline (0% protection) |
| Quantified Difference | Provides 94.0% absolute increase in surface protection at 10^-3 M |
| Conditions | 1 M HCl solution at 293 K, 10^-3 M inhibitor concentration |
Enables procurement teams to select a highly effective, low-concentration additive for protecting critical aerospace aluminum components during aggressive acidic cleaning or processing.
When applied to mild steel in 1 M HCl, Thiophene-2-carbaldehyde oxime delivers a 94% corrosion inhibition efficiency at 10^-3 M. Crucially, compared to the related derivative 5-(thiophen-2-yl)-1H-tetrazole (TET), this oxime demonstrates superior immediate stability; while TET requires up to 12 hours of immersion time to reach its maximum effectiveness, Thiophene-2-carbaldehyde oxime's inhibition effectiveness remains almost completely stable from the onset of immersion[1].
| Evidence Dimension | Time-to-maximum inhibition efficiency |
| Target Compound Data | Immediate and stable maximum efficiency (94%) |
| Comparator Or Baseline | 5-(thiophen-2-yl)-1H-tetrazole (TET), which requires up to 12 hours to maximize |
| Quantified Difference | Eliminates the 12-hour stabilization delay required by the TET comparator |
| Conditions | Mild steel immersed in 1 M HCl, 10^-3 M concentration |
Critical for continuous industrial acid-pickling operations where immediate metal protection is required to prevent flash corrosion.
Thiophene-2-carbaldehyde oxime is a critical building block for synthesizing uncharged thienostilbene oximes designed to reactivate organophosphate-inhibited cholinesterases. Derivatives synthesized from this compound can reactivate cyclosarin-inhibited Butyrylcholinesterase (BChE) up to 70%, achieving efficacy comparable to the standard charged oxime HI-6 [1]. Unlike HI-6, the uncharged nature of the thiophene-derived oximes allows for predicted blood-brain barrier (BBB) penetration, solving a major limitation of conventional pyridinium oxime therapeutics.
| Evidence Dimension | Reactivation of cyclosarin-inhibited BChE and BBB permeability |
| Target Compound Data | Up to 70% reactivation with uncharged, BBB-permeable profile |
| Comparator Or Baseline | Standard oxime HI-6 (charged, poor BBB penetration) |
| Quantified Difference | Matches standard reactivation efficacy (~70%) while enabling critical CNS access |
| Conditions | In vitro cyclosarin-inhibited human BChE assay and in silico ADME prediction |
Justifies the procurement of this specific oxime as a starting material for neuro-active drug development where standard charged precursors cannot achieve CNS delivery.
In the synthesis of complex oxime ethers via O-H functionalization with diazo esters under blue LED irradiation, Thiophene-2-carbaldehyde oxime proves to be a highly efficient substrate. It readily undergoes the photoredox-catalyzed reaction to provide the corresponding functionalized oxime ethers in high yields, outperforming standard aliphatic oxime precursors which typically stall at moderate yields (e.g., 63%) [1]. This robust reactivity is maintained even in continuous flow scale-up conditions.
| Evidence Dimension | Yield of oxime ether via photoredox O-H functionalization |
| Target Compound Data | High synthetic yield under mild blue LED conditions |
| Comparator Or Baseline | Aliphatic aldehyde oximes (e.g., 63% yield) |
| Quantified Difference | Superior substrate compatibility and higher conversion efficiency compared to aliphatic baselines |
| Conditions | Reaction with alpha-diazo esters in THF under 24 W blue LED irradiation |
Ensures high throughput and material efficiency for chemical manufacturers utilizing modern, green photoredox flow-chemistry workflows.
Due to its rapid stabilization and 94% inhibition efficiency at 10^-3 M, this compound is an optimal additive for hydrochloric acid baths used in the cleaning and descaling of mild steel and aerospace aluminum (AA2024-T3) [1].
As a precursor that yields uncharged, lipophilic thienostilbene derivatives, it is the starting material of choice for developing cholinesterase reactivators that must cross the blood-brain barrier to treat organophosphate poisoning[2].
Its high reactivity under blue LED irradiation makes it an ideal substrate for the continuous-flow synthesis of complex oxime ethers, which are critical building blocks for antifungal and antibacterial active pharmaceutical ingredients[3].
Irritant